molecular formula C17H11Cl3N2OS B5882027 2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B5882027
M. Wt: 397.7 g/mol
InChI Key: KNTQNHXXWMEMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DCB-THAZ and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DCB-THAZ is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DCB-THAZ has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, including topoisomerase IIα and protein kinase CK2. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor xenografts in mice.

Advantages and Limitations for Lab Experiments

The advantages of using DCB-THAZ in lab experiments include its potent anticancer properties and its ability to induce apoptosis in cancer cells. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DCB-THAZ. One area of research could focus on further elucidating the mechanism of action of this compound, particularly with regards to its effects on specific enzymes and pathways involved in cancer cell growth and proliferation. Another area of research could focus on developing more potent derivatives of DCB-THAZ with improved anticancer properties. Finally, research could be conducted to explore the potential applications of DCB-THAZ in other areas of scientific research, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of DCB-THAZ involves the reaction of 3,4-dichlorobenzylamine with 2-chlorobenzoyl chloride in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-aminothiazole to yield the final product.

Scientific Research Applications

DCB-THAZ has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and has been tested in vitro and in vivo against a range of cancer cell lines.

properties

IUPAC Name

2-chloro-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2OS/c18-13-4-2-1-3-12(13)16(23)22-17-21-9-11(24-17)7-10-5-6-14(19)15(20)8-10/h1-6,8-9H,7H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTQNHXXWMEMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

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